molecular formula C16H18N2O4S B6395410 6-(4-t-Butylsulfamoylphenyl)nicotinic acid CAS No. 1261989-88-1

6-(4-t-Butylsulfamoylphenyl)nicotinic acid

Cat. No.: B6395410
CAS No.: 1261989-88-1
M. Wt: 334.4 g/mol
InChI Key: IXCKWNXCYIGQHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-t-Butylsulfamoylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tert-butylsulfamoyl group: This step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the tert-butylsulfamoyl group.

    Attachment to the phenyl ring: The tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the nicotinic acid moiety: The phenyl ring with the tert-butylsulfamoyl group is then coupled with a nicotinic acid derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-t-Butylsulfamoylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-t-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes.

    Receptor binding: The compound may bind to specific receptors, leading to changes in cellular signaling and function.

    Redox reactions: As a derivative of nicotinic acid, it may participate in redox reactions, influencing cellular oxidative stress and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-t-Butylsulfamoylphenyl)nicotinic acid: A closely related compound with similar structural features.

    Nicotinic acid derivatives: Other derivatives of nicotinic acid with various substituents on the phenyl ring.

Uniqueness

6-(4-t-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and may improve its pharmacokinetic profile compared to other nicotinic acid derivatives.

Properties

IUPAC Name

6-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-7-4-11(5-8-13)14-9-6-12(10-17-14)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCKWNXCYIGQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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